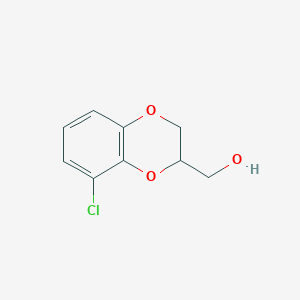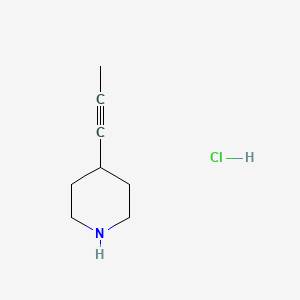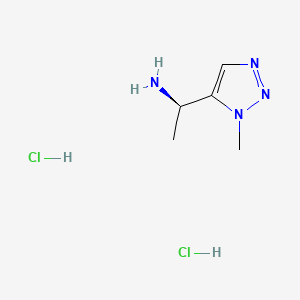
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is an organic compound characterized by the presence of both difluoro and trifluoromethanesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-penten-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The difluoro group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The double bond in the pentenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a difluoro ketone.
Aplicaciones Científicas De Investigación
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for the development of pharmaceuticals.
Material Science: It can be used in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in probing biological systems and studying enzyme mechanisms.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluoro group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in both chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoroethyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is unique due to the presence of both a difluoro group and a pentenyl group, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Número CAS |
110482-98-9 |
|---|---|
Fórmula molecular |
C6H7F5O3S |
Peso molecular |
254.18 g/mol |
Nombre IUPAC |
2,2-difluoropent-4-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F5O3S/c1-2-3-5(7,8)4-14-15(12,13)6(9,10)11/h2H,1,3-4H2 |
Clave InChI |
QQDLKYJRCPBOGK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(COS(=O)(=O)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


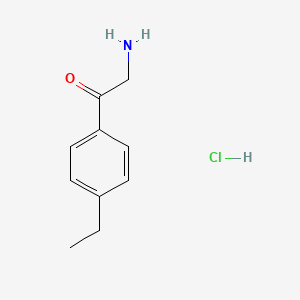
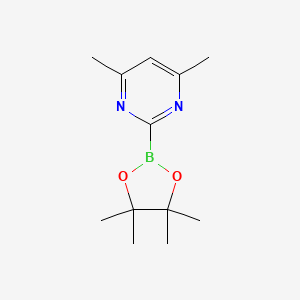
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
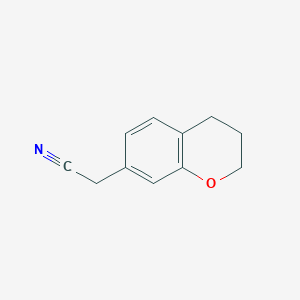


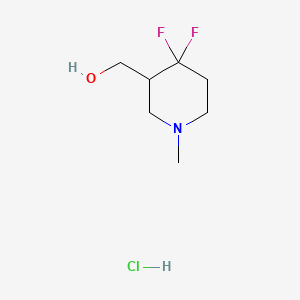
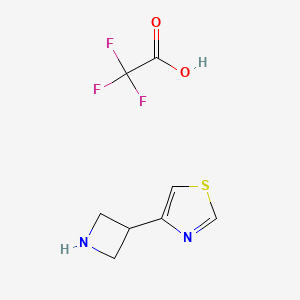
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
